N-(2,4-dimethoxyphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core fused with a dioxo system and substituted with methoxy and methyl groups. The acetamide moiety is linked to a 2,4-dimethoxyphenyl group, which likely enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6/c1-22-17-16(13(28-3)7-8-20-17)18(25)23(19(22)26)10-15(24)21-12-6-5-11(27-2)9-14(12)29-4/h5-9H,10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJSGDFSMUVSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=C(C=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A dimethoxyphenyl moiety.
- A pyrido[2,3-d]pyrimidine backbone with methoxy and methyl substitutions.
- An acetamide functional group that may influence its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an antitumor agent . The following sections detail its mechanisms of action and efficacy against various cancer cell lines.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines possess antitumor properties. The compound was evaluated for its inhibitory effects on several cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| NCI-H1975 | >50 | Low activity |
| A549 | >50 | Low activity |
| NCI-H460 | >50 | Low activity |
The IC50 values indicate that the compound exhibits low cytotoxicity against these cell lines, suggesting limited direct antitumor activity in vitro .
The mechanism by which this compound exerts its effects may involve inhibition of key signaling pathways associated with tumor growth. Specifically:
- It has been suggested that compounds with similar structures can inhibit the EGFR tyrosine kinase , a crucial target in many cancers. However, the specific inhibition rates for this compound were found to be below 36% at a concentration of 0.1 μM .
Case Studies
A comprehensive study focused on various derivatives of pyrido[2,3-d]pyrimidines highlighted the importance of structural modifications in enhancing biological activity. For instance:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their substituents, synthetic data, and notable features:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
